molecular formula C28H47N11O5 B606599 Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 CAS No. 1006388-38-0

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2

Cat. No.: B606599
CAS No.: 1006388-38-0
M. Wt: 617.7 g/mol
InChI Key: JDNFBDNDFFJJIB-JVAKCPTJSA-N
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Description

Scientific Research Applications

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The compound is studied for its role in inhibiting uPAR and its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications in treating kidney lesions and other conditions related to uPAR activity.

    Industry: It is used in the development of peptide-based drugs and diagnostic tools.

Preparation Methods

The synthesis of Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial production methods for peptides like this compound often involve large-scale SPPS with automated synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and the target residues .

Mechanism of Action

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 exerts its effects by inhibiting the binding of uPAR to formyl peptide receptors (FPRs). This inhibition reduces the activity of uPA, which is involved in various cellular processes, including cell migration and tissue remodeling. By modulating these pathways, the compound can improve kidney lesions and potentially other conditions related to uPAR activity .

Comparison with Similar Compounds

Similar compounds to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 include other uPAR inhibitors and peptides with similar sequences. Some of these compounds are:

    Ac-Arg-Aib-Arg-α(Me)Phe-NH2: Another uPAR inhibitor with a slightly different sequence.

    UPARANT: A related compound with similar inhibitory effects on uPAR.

This compound is unique due to its specific sequence and the combination of amino acids, which confer its particular inhibitory properties and potential therapeutic applications .

Properties

CAS No.

1006388-38-0

Molecular Formula

C28H47N11O5

Molecular Weight

617.7 g/mol

IUPAC Name

(2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)/t19-,20-,28-/m0/s1

InChI Key

JDNFBDNDFFJJIB-JVAKCPTJSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(C)(C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@](C)(CC1=CC=CC=C1)C(=O)N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cenupatide free base, Cenupatide;  Ac-Arg-Aib-Arg-α(Me)Phe-NH2);  UPARANT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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